Lipophilicity Shift: LogP Comparison with Trifluoromethyl and Methoxy Analogs
The –OCF₃ substituent imparts an intermediate lipophilicity relative to –CF₃ and –OCH₃ analogues. The target compound exhibits a computed logP of 2.04 , compared with 2.20 for the –CF₃ congener [1] and 1.73 for the –OCH₃ congener [2]. This 0.16–0.47 log unit range reflects the distinct hydrogen‑bonding capacity and electron‑withdrawing character of the trifluoromethoxy group, directly impacting passive membrane permeability.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | 2.04 |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzonitrile: 2.20; 4-Amino-2-methoxybenzonitrile: 1.73 |
| Quantified Difference | ΔlogP = –0.16 (vs. –CF₃); ΔlogP = +0.31 (vs. –OCH₃) |
| Conditions | Predicted/calculated logP values from vendor computational chemistry datasets; no standard experimental logP available |
Why This Matters
A logP difference of 0.16–0.47 units can translate to a 1.4‑ to 3‑fold shift in octanol/water partition coefficient, which is sufficient to alter ADME predictions and requires explicit justification in procurement documentation.
- [1] SIELC Technologies. 4-Amino-2-(trifluoromethyl)benzonitrile – Physicochemical Data (LogP). CAS 654-70-6. View Source
- [2] Molbase. 4-Amino-2-methoxybenzonitrile – Physicochemical Data (LogP). CAS 7251-09-4. View Source
